

# Structural Elucidation of N,N-Diethylaniline: A Comparative NMR Spectroscopic Analysis

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## Compound of Interest

Compound Name: *N,N-Diethylaniline*

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A definitive guide to the structural confirmation of **N,N-Diethylaniline** using  $^1\text{H}$  and  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) spectroscopy, with a comparative analysis against structural analogs.

This guide provides a comprehensive examination of the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **N,N-Diethylaniline**, offering a clear methodology for its structural confirmation. For researchers, scientists, and professionals in drug development, this document outlines the key spectral features that differentiate **N,N-Diethylaniline** from its common structural alternatives, N,N-Dimethylaniline and N-Ethylaniline. The presented data is supported by established experimental protocols for NMR analysis.

## Comparative Analysis of $^1\text{H}$ NMR Data

The  $^1\text{H}$  NMR spectrum of **N,N-Diethylaniline** is characterized by distinct signals corresponding to the ethyl and phenyl protons. A comparative analysis with its structural analogs, N,N-Dimethylaniline and N-Ethylaniline, highlights key differences in their respective spectra, enabling unambiguous identification.

Compound	Functional Group	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz
N,N-Diethylaniline	-CH <sub>2</sub> - (Ethyl)	~3.35	Quartet (q)	4H	~7.1
-CH <sub>3</sub> (Ethyl)	~1.16	Triplet (t)	6H	~7.1	
Aromatic H (ortho)	~6.68	Doublet of doublets (dd)	2H		
Aromatic H (meta)	~7.18	Triplet (t)	2H		
Aromatic H (para)	~6.60	Triplet (t)	1H		
N,N-Dimethylaniline	-CH <sub>3</sub> (Methyl)	~2.93	Singlet (s)	6H	N/A
Aromatic H (ortho)	~6.75	Doublet (d)	2H		
Aromatic H (meta)	~7.22	Triplet (t)	2H		
Aromatic H (para)	~6.69	Triplet (t)	1H		
N-Ethylaniline	-CH <sub>2</sub> - (Ethyl)	~3.13	Quartet (q)	2H	~7.1
-CH <sub>3</sub> (Ethyl)	~1.23	Triplet (t)	3H	~7.1	
Aromatic H (ortho)	~6.60	Doublet (d)	2H		
Aromatic H (meta)	~7.16	Triplet (t)	2H		
Aromatic H (para)	~6.69	Triplet (t)	1H		

-NH-	~3.6 (variable)	Broad singlet (br s)	1H	N/A
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## Comparative Analysis of <sup>13</sup>C NMR Data

The <sup>13</sup>C NMR spectrum provides further confirmation of the carbon skeleton of **N,N-Diethylaniline**. The chemical shifts of the ethyl and aromatic carbons are distinct from those of its analogs.

Compound	Carbon Atom	Chemical Shift (δ) ppm
N,N-Diethylaniline	C (quaternary, aromatic)	~147.6
C-H (meta, aromatic)	~129.2	
C-H (para, aromatic)	~115.8	
C-H (ortho, aromatic)	~112.3	
-CH <sub>2</sub> - (Ethyl)	~44.3	
-CH <sub>3</sub> (Ethyl)	~12.6	
N,N-Dimethylaniline	C (quaternary, aromatic)	~150.5
C-H (meta, aromatic)	~129.1	
C-H (para, aromatic)	~116.7	
C-H (ortho, aromatic)	~112.7	
-CH <sub>3</sub> (Methyl)	~40.5	
N-Ethylaniline	C (quaternary, aromatic)	~148.3
C-H (meta, aromatic)	~129.3	
C-H (para, aromatic)	~117.4	
C-H (ortho, aromatic)	~113.1	
-CH <sub>2</sub> - (Ethyl)	~38.6	
-CH <sub>3</sub> (Ethyl)	~14.9	

## Experimental Protocols

The following is a general protocol for the acquisition of  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra for the structural confirmation of **N,N-Diethylaniline** and its analogs.

### Sample Preparation:

- **Sample Weighing:** Accurately weigh 10-20 mg of the analyte for  $^1\text{H}$  NMR or 50-100 mg for  $^{13}\text{C}$  NMR into a clean, dry vial.
- **Solvent Addition:** Add approximately 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) to the vial.
- **Dissolution:** Gently swirl the vial to ensure complete dissolution of the sample.
- **Filtration and Transfer:** Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a 5 mm NMR tube to remove any particulate matter.
- **Capping:** Securely cap the NMR tube.

### NMR Data Acquisition:

- **Instrument:** A 400 MHz or higher field NMR spectrometer.
- **Solvent:**  $\text{CDCl}_3$
- **Temperature:** 298 K
- **$^1\text{H}$  NMR Parameters:**
  - **Pulse Program:** Standard single-pulse sequence.
  - **Number of Scans:** 16-32
  - **Relaxation Delay:** 1-2 seconds
  - **Spectral Width:** -2 to 12 ppm
- **$^{13}\text{C}$  NMR Parameters:**

- Pulse Program: Proton-decoupled single-pulse sequence.
- Number of Scans: 1024 or more, depending on sample concentration.
- Relaxation Delay: 2-5 seconds
- Spectral Width: 0 to 220 ppm

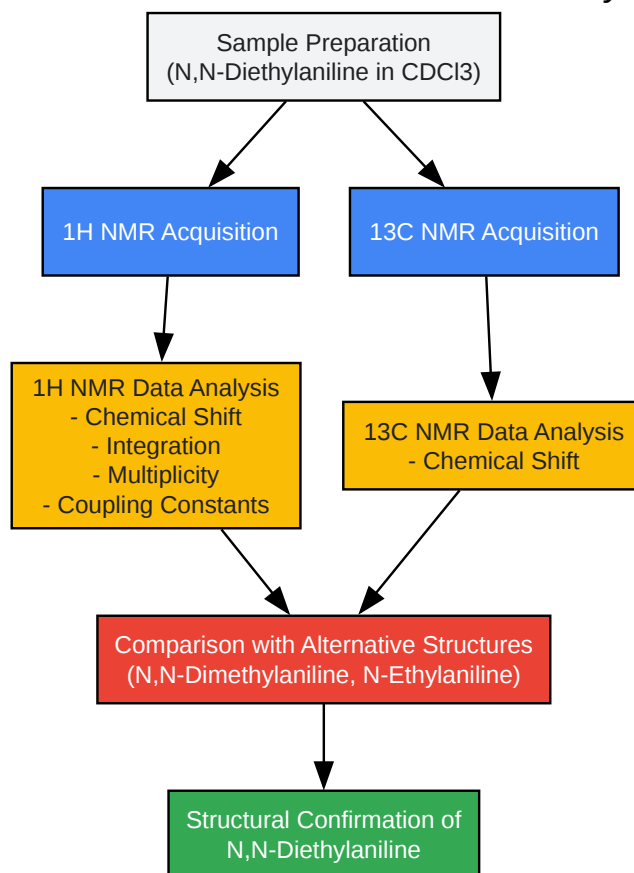
#### Data Processing:

The acquired Free Induction Decay (FID) is processed with an exponential window function followed by a Fourier transform. The resulting spectra are then phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak of CDCl<sub>3</sub> ( $\delta$  7.26 ppm for <sup>1</sup>H and  $\delta$  77.16 ppm for <sup>13</sup>C).

## Workflow for Structural Confirmation

The logical workflow for confirming the structure of **N,N-Diethylaniline** using NMR spectroscopy is outlined below. This process involves acquiring and analyzing both <sup>1</sup>H and <sup>13</sup>C NMR spectra and comparing the data with that of known structural alternatives.

## Workflow for Structural Confirmation of N,N-Diethylaniline via NMR



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Caption: Logical workflow for the structural confirmation of **N,N-Diethylaniline** using NMR.

In conclusion, the combination of  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy provides a powerful and definitive method for the structural confirmation of **N,N-Diethylaniline**. The characteristic chemical shifts, multiplicities, and integration patterns of the ethyl groups, in conjunction with the aromatic proton and carbon signals, allow for its clear differentiation from structurally similar molecules. This guide provides the necessary data and protocols to assist researchers in this analytical endeavor.

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